![molecular formula C9H6ClN3O2S B2784832 N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide CAS No. 478067-98-0](/img/structure/B2784832.png)

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

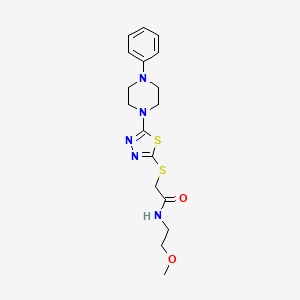

The compound “N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide” belongs to a class of organic compounds known as carbohydrazides . Carbohydrazides are characterized by the presence of a carbohydrazide group, which consists of a carbon atom bonded to two nitrogen atoms and one oxygen atom . They are used as precursors in the synthesis of various heterocyclic compounds .

Synthesis Analysis

While specific synthesis methods for “N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide” were not found, carbohydrazides are typically synthesized by reacting a dialkyl carbonate with hydrazine . This reaction can result in carbohydrazide products that contain large amounts of impurities .Molecular Structure Analysis

The molecular structure of carbohydrazides can be determined using various spectroscopic techniques, including FT-IR, NMR, and X-ray single crystal diffraction . These techniques can provide information about the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .Chemical Reactions Analysis

Carbohydrazides can act as ambident nucleophiles, meaning they can act as both N- and C-nucleophiles . They can react with various reactants to form a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis

The physical and chemical properties of carbohydrazides can be determined using various techniques, including FT-IR and FT-Raman spectroscopy . These techniques can provide information about the vibrational spectral analysis of the compound .Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and microbial infection . The specific pathways affected by this compound would require further investigation.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects

Vorteile Und Einschränkungen Für Laborexperimente

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have antimicrobial, anticancer, and antioxidant properties. However, there are also limitations to using this compound in lab experiments. The compound may have limited solubility in certain solvents, and its stability may be affected by certain environmental factors.

Zukünftige Richtungen

There are several future directions for research on N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide. One direction is to further investigate its antimicrobial, anticancer, and antioxidant properties. Another direction is to study its potential as a drug delivery system. Additionally, future research could focus on optimizing the synthesis method to increase the yield of the product. Finally, future research could investigate the stability of the compound under different environmental conditions.

Synthesemethoden

The synthesis of N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide involves the reaction of furan-2-carbohydrazide with 2-chloro-1,3-thiazole-5-carbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product depends on the reaction conditions, and optimization of the reaction conditions can lead to higher yields.

Wissenschaftliche Forschungsanwendungen

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. It has also been studied for its potential as a drug delivery system due to its ability to form complexes with metal ions.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYGIJHKJBUEAL-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)N/N=C/C2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2784749.png)

![9-ethoxy-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2784750.png)

![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)

![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)

![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)